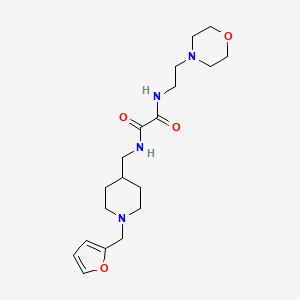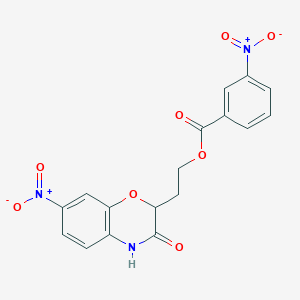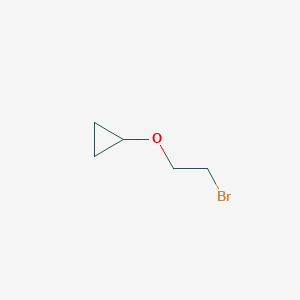
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen. The compound also includes a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a furan ring and a piperidine ring, both of which are common structures in organic chemistry. The morpholinoethyl group would likely contribute to the overall polarity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups can make a compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its structure .Applications De Recherche Scientifique
Catalytic Activity Enhancement in Chemical Synthesis
N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives have shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines under relatively low temperatures, which is crucial for synthesizing pharmaceutically significant building blocks (Bhunia, Kumar, & Ma, 2017).
Antimicrobial Activity
Research into azole derivatives starting from furan-2-carbohydrazide, which involves secondary amines including piperidine and morpholine, has led to the synthesis of compounds with notable antimicrobial activities. These studies underscore the potential of such derivatives in combating microbial infections, highlighting their relevance in the development of new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Pharmacological Evaluation
A series of novel derivatives incorporating the furan-2-yl motif have been synthesized and evaluated for their antidepressant and antianxiety activities. Such studies are instrumental in identifying new therapeutic agents for mental health conditions, underscoring the utility of this compound class in medicinal chemistry (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Neuroinflammation Imaging
In the context of neuroinflammation, derivatives of the compound have been applied in the development of PET radiotracers specific for the CSF1R, a microglia-specific marker. This application is crucial for noninvasively imaging reactive microglia and disease-associated neuroinflammation in vivo, contributing significantly to our understanding of neuropsychiatric disorders and the development of relevant therapeutics (Horti, Naik, Foss, Minn, Misheneva, Du, Wang, Mathews, Wu, Hall, Lacourse, Ahn, Nam, Lesniak, Valentine, Pletnikova, Troncoso, Smith, Calabresi, Savonenko, Dannals, Pletnikov, & Pomper, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c24-18(20-5-8-22-9-12-26-13-10-22)19(25)21-14-16-3-6-23(7-4-16)15-17-2-1-11-27-17/h1-2,11,16H,3-10,12-15H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFDXBSZYDZLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCN2CCOCC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methyl-3-tosylquinolin-4-amine](/img/structure/B2798858.png)
![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine](/img/structure/B2798859.png)
![N-(4-fluorophenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2798860.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2798863.png)

![3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2798868.png)
methanone](/img/structure/B2798870.png)
![2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B2798873.png)


![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2798878.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2798879.png)